molecular formula C8H5Cl2F3N2 B15227210 4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine

4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine

Cat. No.: B15227210
M. Wt: 257.04 g/mol
InChI Key: XNFPRHKRMOICPN-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions, and a trifluoromethylcyclopropyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method involves the reaction of 4,6-dihydroxy-pyrimidine with sulfur oxychloride in the presence of a solvent like ethylene dichloride and a catalyst such as boric acid. The reaction is carried out under reflux conditions, followed by distillation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base such as potassium carbonate.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.

Major Products Formed

    Disubstituted Pyrimidines: Formed through nucleophilic substitution.

    Biaryl Derivatives: Formed through Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5Cl2F3N2

Molecular Weight

257.04 g/mol

IUPAC Name

4,6-dichloro-2-[1-(trifluoromethyl)cyclopropyl]pyrimidine

InChI

InChI=1S/C8H5Cl2F3N2/c9-4-3-5(10)15-6(14-4)7(1-2-7)8(11,12)13/h3H,1-2H2

InChI Key

XNFPRHKRMOICPN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(=CC(=N2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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